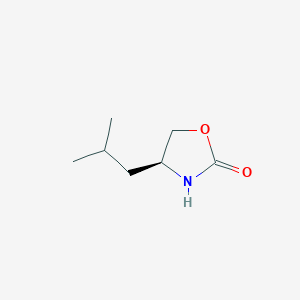

(S)-4-Isobutyloxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOAHLJDKWZJPD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429046 | |

| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-85-2 | |

| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Context and Significance of Oxazolidinone Chiral Auxiliaries

Historical Development of Chiral Auxiliaries in Asymmetric Synthesis

The concept of the chiral auxiliary was pioneered in the 1970s, representing a major advance in asymmetric synthesis. williams.edu A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction diastereoselectively, after which it is removed to reveal the desired enantiomerically enriched product. scribd.com This approach transforms the challenge of separating enantiomers into the more straightforward task of separating diastereomers. williams.edu

Early examples of this strategy were introduced by E.J. Corey in 1975, utilizing chiral 8-phenylmenthol, and by Barry Trost in 1980 with chiral mandelic acid. scribd.com These foundational studies demonstrated that a recoverable chiral moiety could effectively bias the stereochemical outcome of a reaction. scribd.com The subsequent development of a wide range of auxiliaries, derived from readily available chiral molecules like amino acids and terpenes, expanded the scope and utility of this powerful technique. williams.edu

Prominence and Versatility of Oxazolidinone-Based Chiral Auxiliaries in Organic Synthesis

Among the vast arsenal (B13267) of chiral auxiliaries, the oxazolidinone-based auxiliaries, developed and popularized by David A. Evans and his research group in the 1980s, have achieved remarkable prominence. harvard.edursc.org These auxiliaries, often derived from inexpensive amino acids, have proven to be exceptionally versatile and effective in a wide array of asymmetric transformations. rsc.orgnih.gov

The power of these auxiliaries is demonstrated in their widespread use for asymmetric alkylations, aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. scielo.org.mxyork.ac.uk The N-acyl oxazolidinones, in particular, can form rigid, chelated enolates that present a highly differentiated face to incoming electrophiles, leading to predictable and high levels of diastereoselectivity. york.ac.uk Their reliability has made them standard tools in the total synthesis of complex natural products, where the precise control of multiple stereocenters is paramount. scribd.comscielo.org.mx For instance, the classic synthesis of the macrolide cytovaricin by Evans utilized oxazolidinone auxiliaries to set the stereochemistry of nine different centers. scribd.com

S 4 Isobutyloxazolidin 2 One: a Specific Chiral Auxiliary

Preparation and Synthesis

This compound is readily synthesized from the corresponding amino alcohol, L-leucinol, which is obtained by the reduction of L-leucine. A common laboratory-scale preparation involves the reaction of L-leucinol with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in the presence of a base like triethylamine. ucl.ac.uk This procedure efficiently cyclizes the amino alcohol to form the target oxazolidinone in high yield. ucl.ac.uk

Physical and Chemical Properties

This compound is a chiral molecule with specific physical and chemical characteristics that underpin its function. Its chemical properties are defined by the oxazolidinone ring system, which can be N-acylated to serve as a platform for asymmetric synthesis. The isobutyl group provides the steric hindrance necessary for stereodifferentiation.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | cookechem.com |

| Molecular Weight | 143.18 g/mol | cookechem.com |

| Appearance | Yellow oil | ucl.ac.uk |

| Boiling Point (Predicted) | 300.9 ± 9.0 °C | cookechem.com |

| Density (Predicted) | 0.999 ± 0.06 g/cm³ | cookechem.com |

| Specific Optical Rotation | [α]D¹⁶ = -11.6° (c=1, CHCl₃) | ucl.ac.uk |

| pKa (Predicted) | 12.84 ± 0.40 | cookechem.com |

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral director in various asymmetric reactions after being acylated onto a substrate.

Asymmetric alkylation is a cornerstone of the Evans methodology. rsc.org The N-acylated auxiliary is first deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a rigid Z-enolate chelated to the metal cation. york.ac.uk The bulky isobutyl group at the C4 position effectively blocks one face of the enolate, directing the incoming electrophile (an alkyl halide) to the opposite face with high diastereoselectivity. york.ac.uk Subsequent cleavage of the auxiliary yields an enantiomerically enriched α-substituted carboxylic acid. bath.ac.uk

The following table shows representative results for the alkylation of the closely related N-propionyl-(S)-4-isopropyloxazolidin-2-one, which demonstrates the high diastereoselectivity typically achieved. york.ac.uk

| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Benzyl (B1604629) bromide | 91 | >300 : 1 |

| Allyl iodide | 80 | 100 : 1 |

| Ethyl iodide | 92 | 50 : 1 |

| Methyl iodide | 94 | 50 : 1 |

The metal enolates derived from N-acyl oxazolidinones can also react with acylating agents, such as acyl chlorides. This reaction, an asymmetric acylation, can be used to synthesize chiral β-keto imides. The stereochemical outcome is again controlled by the chelated transition state, which directs the approach of the acylating agent. While less common than alkylations, this method provides access to valuable synthetic building blocks. The initial acylation of the oxazolidinone nitrogen itself is the first step in utilizing the auxiliary and can be achieved using an acyl chloride or anhydride, often with a catalyst like 4-(dimethylamino)pyridine (DMAP). williams.edu

The asymmetric aldol (B89426) reaction is one of the most powerful applications of oxazolidinone auxiliaries. harvard.edu Typically, the N-propionyl derivative is treated with a dialkylboron triflate and a hindered amine base to generate a Z-boron enolate. harvard.edu This enolate reacts with an aldehyde via a highly organized, chair-like Zimmerman-Traxler transition state. harvard.edu The C4 isobutyl substituent dictates the facial selectivity, leading to the predictable formation of the syn-aldol adduct with excellent diastereocontrol. harvard.edu This reaction is pivotal for constructing polyketide natural products, as it simultaneously creates two new stereocenters.

The table below illustrates the typical outcomes for the boron-mediated aldol reaction using the related N-propionyl-(S)-4-isopropyloxazolidin-2-one. harvard.edu

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| Isobutyraldehyde | 85 | >100 : 1 |

| Benzaldehyde | 77 | >100 : 1 |

| Acetaldehyde | 75 | >100 : 1 |

In the asymmetric Diels-Alder reaction, N-α,β-unsaturated acyl derivatives of this compound serve as powerful chiral dienophiles. scribd.comwiley-vch.de The reaction, often promoted by a Lewis acid, proceeds with high diastereoselectivity. The Lewis acid coordinates to the carbonyl oxygen atoms, locking the acryloyl group into a s-cis conformation and activating it towards cycloaddition. The isobutyl group of the auxiliary effectively shields one face of the dienophile, forcing the diene to approach from the less hindered side. wiley-vch.de This leads to the formation of chiral six-membered rings, which are valuable precursors in organic synthesis.

Data for the Diels-Alder reaction between cyclopentadiene (B3395910) and the N-acryloyl derivative of the related (S)-4-benzyloxazolidin-2-one is presented below as a representative example. wiley-vch.de

| Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |

|---|---|---|

| SnCl₄ | 89 | 91 : 9 |

| TiCl₄ | 87 | 95 : 5 |

| Et₂AlCl | 73 | 99 : 1 |

Conclusion

Synthesis from Chiral Amino Alcohols and Amino Acids

The most common and direct approaches to chiral oxazolidinones involve the cyclization of 1,2-amino alcohols, which are themselves frequently derived from the reduction of α-amino acids. santiago-lab.commdpi.com This strategy leverages the natural chirality of amino acids to install the desired stereocenter in the oxazolidinone ring.

Carbonyldiimidazole and Diethyl Carbonate Mediated Cyclization

The condensation of chiral amino alcohols with carbonic acid derivatives like 1,1'-carbonyldiimidazole (B1668759) (CDI) or diethyl carbonate is a well-established method for forming the oxazolidinone ring. santiago-lab.com

Carbonyldiimidazole (CDI): CDI is an effective reagent for mediating the tandem coupling and cyclization of amino alcohols. organic-chemistry.org The reaction proceeds under mild conditions and is known for its operational simplicity. organic-chemistry.org The process involves the activation of the hydroxyl group and subsequent intramolecular nucleophilic attack by the amino group to form the cyclic carbamate (B1207046).

Diethyl Carbonate: Diethyl carbonate serves as a less hazardous alternative to phosgene (B1210022) for the cyclization of amino alcohols. mdpi.comnih.gov The reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860) or potassium carbonate, and often requires elevated temperatures to proceed efficiently. mdpi.com For instance, the synthesis of (S)-4-benzyl-1,3-oxazolidin-2-one from (S)-2-amino-3-phenyl-1-propanol using diethyl carbonate and sodium methoxide has been reported to yield good results, particularly under microwave irradiation which can significantly shorten reaction times compared to conventional heating. mdpi.com A solvent-free approach using a bio-based imidazolium (B1220033) salt as a catalyst has also been developed for the synthesis of N-isobutyl-5-methyloxazolidinone, highlighting a move towards more environmentally friendly conditions. nih.govrsc.org Research has shown that cyclization with diethyl carbonate preferentially forms the 5-membered oxazolidinone ring over larger ring systems. nih.gov

Table 1: Comparison of Cyclization Reagents

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| Carbonyldiimidazole (CDI) | Mild, often room temperature | High efficiency, operational simplicity organic-chemistry.org |

| Diethyl Carbonate | Base (e.g., NaOMe, K₂CO₃), heat | Safer than phosgene, can be used in eco-friendly systems mdpi.comnih.govnih.gov |

Phosgene and Triphosgene-Based Approaches

Phosgene and its solid, safer-to-handle surrogate, triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly effective reagents for the synthesis of oxazolidinones from 1,2-amino alcohols. santiago-lab.comnih.gov

Phosgene: The direct use of phosgene gas is a traditional method for this transformation. mdpi.com However, due to its extreme toxicity, its use is often avoided in modern synthetic chemistry in favor of safer alternatives.

Triphosgene: Triphosgene serves as a convenient substitute for phosgene. nih.gov It is a stable crystalline solid that decomposes into three equivalents of phosgene in situ. nih.govresearchgate.net This allows for the controlled generation of the reactive species, enhancing safety. A one-pot process for producing (S)-4-(phenylmethyl)-2-oxazolidinone from L-phenylalanine has been developed, which involves the reduction of the amino acid followed by cyclization of the intermediate amino alcohol with triphosgene. acs.org This method has been optimized using Design of Experiments (DoE) and demonstrated to be scalable. acs.org The cyclization step, involving a double acylation, is a significant heat-releasing process. acs.org The reaction of hydrazidoalcohols with a slow addition of triphosgene at low temperatures has been shown to selectively produce oxazolidinones in good yields. nih.gov

Table 2: Phosgene Surrogates in Oxazolidinone Synthesis

| Reagent | Form | Key Features | Reference |

|---|---|---|---|

| Phosgene | Gas | Highly toxic, traditional reagent | mdpi.com |

| Triphosgene | Solid | Safer, easier to handle, generates phosgene in situ | nih.govacs.org |

Synthetic Routes from L-Serine Precursors

L-serine is a valuable and inexpensive chiral starting material for the synthesis of 4-(hydroxymethyl)oxazolidin-2-one, a key intermediate for various pharmaceutical agents. psu.edu One established route involves the protection of the amino group of L-serine with a benzyloxycarbonyl (Cbz) group, followed by esterification. psu.edu The resulting ester is then reduced, and the intermediate alcohol undergoes cyclization to yield (R)-4-(hydroxymethyl)oxazolidin-2-one. psu.edu Other synthetic strategies starting from L-serine have been developed to produce various substituted oxazolidinones, demonstrating its versatility as a chiral building block. beilstein-journals.org

L-Leucinol as a Direct Precursor for this compound

This compound can be directly synthesized from L-leucinol ((S)-2-amino-4-methyl-1-pentanol), which is the corresponding amino alcohol derived from the amino acid L-leucine. nih.govnih.gov This transformation involves the cyclization of L-leucinol with a suitable carbonylating agent. A series of leucinol analogs have been investigated, with this compound being identified as a potent inhibitor of the mTORC1 pathway by targeting leucyl-tRNA synthetase (LRS). nih.govresearchgate.net The synthesis of the closely related (S)-4-isopropyloxazolidin-2-one from (S)-valinol has been achieved in high yield by reacting the amino alcohol with carbon dioxide under pressure at elevated temperatures, using cesium carbonate as a base. chemicalbook.com This suggests a potential route for the synthesis of this compound using CO₂ as a C1 feedstock.

Catalytic Synthesis Approaches for Chiral Oxazolidinones

The development of catalytic methods for synthesizing chiral oxazolidinones is an area of intense research, aiming for more efficient and atom-economical processes. nih.gov

Coupling Reactions of Epoxides and Isocyanates

The [3+2] cycloaddition of epoxides and isocyanates is a highly atom-economic method for producing 2-oxazolidinones. nih.gov This reaction can be promoted by both metal catalysts and organocatalysts. nih.govresearchgate.net When optically pure epoxides are used as substrates, the corresponding optically pure 2-oxazolidinones can be obtained. nih.gov

Various catalytic systems have been developed to facilitate this transformation. Bifunctional phase-transfer catalysts, which possess both a quaternary ammonium (B1175870) salt moiety and a hydrogen-bond donor group, have been shown to be effective, affording 2-oxazolidinones in good to high yields. nih.govrsc.org The synergistic interaction between the two functional parts of the catalyst is crucial for the reaction's success. rsc.org Similarly, binary organocatalytic systems, such as a combination of a squaramide as a hydrogen-bond donor and a tetrabutylammonium (B224687) salt as a nucleophilic catalyst, can efficiently promote the coupling reaction under solvent-free conditions. researchgate.net Tetraarylphosphonium salts have also been identified as effective bifunctional catalysts that accelerate the regioselective ring-opening of the epoxide. organic-chemistry.org

Table 3: Catalytic Systems for Epoxide-Isocyanate Coupling

| Catalyst Type | Example | Key Feature | Reference |

|---|---|---|---|

| Bifunctional Phase-Transfer | Quaternary ammonium salt with H-bond donor | Synergistic catalysis | nih.govrsc.org |

| Binary Organocatalyst | Squaramide + Tetrabutylammonium iodide | Metal-free, solvent-free conditions | researchgate.net |

| Tetraarylphosphonium Salts | - | Brønsted acid/halide ion bifunctionality | organic-chemistry.org |

Carbon Dioxide Fixation Methodologies

The utilization of carbon dioxide (CO₂) as a C1 building block represents an environmentally conscious and sustainable approach to chemical synthesis. researchgate.net This strategy is particularly relevant for the production of oxazolidinones, where CO₂ can be effectively "fixed" into the heterocyclic ring structure. The primary methods involve the reaction of CO₂ with aziridines or other suitable precursors, offering high atom economy and often proceeding under simple conditions. researchgate.netbohrium.com

One of the most common and efficient approaches is the cycloaddition of carbon dioxide with aziridine (B145994) derivatives. researchgate.netnih.gov This method is advantageous due to its 100% atom efficiency. mdpi.com The reaction involves the ring-opening of the aziridine by a nucleophilic attack, followed by the insertion of CO₂ and subsequent ring closure to form the oxazolidinone ring. The regioselectivity of the reaction, particularly with asymmetrically substituted aziridines, can be controlled to produce specific isomers. bohrium.com A variety of catalysts have been developed to facilitate this transformation, including ionic liquids, metal complexes, and metal-organic frameworks (MOFs). researchgate.netbohrium.com For instance, ruthenium(VI) imidoporphyrin complexes have been shown to efficiently promote the reaction between N-substituted-2-arylaziridines and CO₂, yielding a high ratio of the 5-aryl substituted oxazolidin-2-one. bohrium.com

Another significant route is the carboxylative cyclization of propargylamines with CO₂. nih.gov This method has been shown to be effective under mild, metal-free conditions, sometimes using just a CO₂ balloon in the presence of a simple base like potassium carbonate. acs.orgrsc.org The reaction proceeds to form (Z)-5-alkylidene-2-oxazolidones, with catalysts like IPr-gold(I) complexes promoting the reaction in methanol (B129727) under mild conditions. bohrium.com

The table below summarizes various catalytic systems and conditions employed in the synthesis of oxazolidinones via CO₂ fixation.

| Starting Material | Catalyst/Promoter | Conditions | Product Type | Yield | Reference |

| Aziridines | Ionic Liquids / Metal Complexes | Variable T & P | 2-Oxazolidinones | Moderate to Excellent | bohrium.com |

| N-substituted-2-arylaziridines | Ruthenium(VI) imidoporphyrin | Variable | 5-aryl and 4-aryl substituted 2-oxazolidinones | High regioisomeric ratio | bohrium.com |

| Propargylic amines | IPr-gold(I) complexes | Methanol, Mild conditions | (Z)-5-alkylidene-2-oxazolidones | Good | bohrium.com |

| 2-Alkynamides | K₂CO₃ | DMSO, 30 °C, CO₂ balloon | Oxazolidine-2,4-diones | Not specified | rsc.org |

| Aziridines | Various (MOFs, etc.) | Solvent-free | 2-Oxazolidinones | High | researchgate.netnih.gov |

| Allylamines | BINOL-derived chiral selenide | Not specified | Chiral 2-oxazolidinones | Good enantioselectivity | rsc.org |

Green Chemistry Principles in Chiral Auxiliary Synthesis

The synthesis of chiral auxiliaries like this compound is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.comopcw.orgrroij.com These principles advocate for the prevention of waste, maximization of atom economy, use of safer chemicals and solvents, and employment of renewable feedstocks and catalytic reagents. acs.orgscispace.com

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials from the starting materials into the final product. acs.org CO₂ fixation methodologies are prime examples of high atom economy, as the entire CO₂ molecule is incorporated into the oxazolidinone structure. researchgate.net This contrasts with traditional methods that might use hazardous reagents like phosgene, generating significant waste.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are required in small amounts and can be recycled, minimizing waste. acs.org The development of efficient catalysts for CO₂ cycloaddition, such as organocatalysts like polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD), allows for the continuous flow synthesis of oxazolidinones and high recyclability of the catalyst. rsc.org This reduces the need for energy-intensive separation processes and minimizes catalyst waste.

Use of Renewable Feedstocks: A key aspect of green chemistry is the shift from depleting feedstocks, such as those derived from petroleum, to renewable ones. opcw.org Chiral auxiliaries can be derived from naturally occurring chiral molecules like amino acids, carbohydrates, or terpenes. researchgate.net For example, the synthesis of this compound traditionally starts from the amino acid (S)-Valine, a renewable resource. The use of CO₂, an abundant and renewable C1 source, further enhances the green credentials of the synthesis. researchgate.net

Safer Solvents and Auxiliaries: Green chemistry encourages the reduction or elimination of volatile organic solvents. scispace.com Research into the synthesis of oxazolidinones has demonstrated success under solvent-free conditions, which significantly reduces waste and environmental impact. researchgate.netnih.gov When solvents are necessary, greener alternatives like water or bio-based solvents such as Cyrene are being explored. researchgate.net

The application of these principles in the synthesis of chiral auxiliaries is summarized in the table below.

| Green Chemistry Principle | Application in Chiral Auxiliary Synthesis | Example | Reference |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. | Cycloaddition of CO₂ to aziridines, where all atoms are incorporated. | researchgate.netacs.org |

| Catalysis | Using small amounts of catalysts to drive reactions, which can often be recycled and reused. | Polystyrene-supported TBD for continuous flow synthesis of oxazolidinones. | rsc.org |

| Use of Renewable Feedstocks | Starting from renewable materials like amino acids or using abundant resources like CO₂. | Synthesis of this compound from (S)-Valine; use of CO₂ as a C1 building block. | researchgate.netresearchgate.net |

| Safer Solvents & Auxiliaries | Minimizing or replacing hazardous solvents with safer alternatives or conducting reactions neat. | Solvent-free synthesis of 2-oxazolidinones from aziridines and CO₂. | researchgate.netnih.gov |

| Reduce Derivatives | Avoiding the use of temporary protecting groups to reduce reaction steps and waste. | Enzymatic reactions that can selectively target one functional group in a molecule. | acs.orgscispace.com |

By integrating these green chemistry principles, the synthesis of this compound and other valuable chiral auxiliaries can be made more sustainable, efficient, and environmentally benign. numberanalytics.comrsc.org

Enolate Generation and Stereochemical Controlresearchgate.netnih.govresearchgate.netcornell.edubham.ac.uk

The generation of enolates from N-acylated (S)-4-isobutyloxazolidin-2-ones is a critical step in their application for asymmetric carbon-carbon bond formation. The geometry of the resulting enolate, which can be either (Z) or (E), is crucial in determining the stereochemistry of subsequent reactions like aldol additions and alkylations. bham.ac.uk The formation of a (Z)-enolate, for instance, typically leads to the syn-aldol product with a high degree of selectivity. researchgate.net The stereochemical control exerted by the chiral auxiliary stems from the fixed conformation of the enolate, which presents a sterically biased face to incoming electrophiles. imperial.ac.uk

The solution structures of lithium enolates derived from acylated this compound are complex and exist as mixtures of various aggregates, including dimers, tetramers, and higher-order oligomers. nih.govnih.gov These aggregation phenomena are not mere curiosities; they can significantly influence the reactivity and stereoselectivity of the enolates. nih.govacs.org Spectroscopic techniques, particularly ⁶Li and ¹³C NMR, have been instrumental in elucidating the nature of these aggregates in solution. nih.govnih.gov

In tetrahydrofuran (B95107) (THF), a common solvent for enolate chemistry, lithium enolates of N-acylated this compound exhibit a dynamic equilibrium between different aggregate states. nih.govnih.gov The distribution between dimers, tetramers, and other oligomeric forms is sensitive to several factors. nih.gov For instance, kinetically formed trisolvated dimers can be observed at low temperatures, which then may equilibrate to form unsolvated tetramers upon warming. nih.gov The tetrameric form often possesses a D₂d-symmetric core structure. nih.gov It is important to note that monomeric enolates are generally not detected under typical reaction conditions. nih.gov

The specific structure of the oxazolidinone auxiliary and the nature of the substituent on the enolate carbon play a significant role in the aggregation state. nih.govnih.gov Increased steric hindrance, either from the auxiliary itself or from bulky substituents on the enolate, tends to disfavor the formation of higher aggregates like tetramers. nih.gov For example, highly hindered enolates may exist exclusively as dimers. nih.gov This demonstrates that the steric demands of the components directly impact the thermodynamic stability of the different aggregate species. nih.gov

The choice of solvent and the presence of coordinating ligands have a profound effect on the aggregation of lithium enolates. nih.govnih.gov Solvents like THF stabilize lower aggregates, such as dimers, through solvation. nih.gov The concentration of THF can also influence the dimer-tetramer equilibrium. nih.govnih.gov The addition of strongly coordinating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further alter the aggregation state. nih.govnih.gov In the presence of TMEDA, many lithium enolates, including those derived from simple ketones, have been shown to exist predominantly as chelated dimers. nih.govscispace.com This ligand-induced deaggregation can lead to changes in reactivity and selectivity. nih.gov

When sodium bases like sodium diisopropylamide (NaDA) or sodium hexamethyldisilazide (NaHMDS) are used for deprotonation, the resulting sodiated enolates of acylated this compound can exhibit different structural characteristics compared to their lithium counterparts. nih.govwpmucdn.com In the presence of chelating diamines such as TMEDA, these sodiated enolates have been shown to exist as octahedral bis-diamine-chelated monomers. nih.gov This monomeric nature contrasts with the complex aggregation observed for lithium enolates in THF. nih.govnih.gov Sodiated enolates can also form mixed dimers with other sodium species present in the reaction mixture, such as NaHMDS or NaDA. nih.gov

Boron enolates, often generated using reagents like di-n-butylboron triflate, have historically been favored for highly stereoselective aldol additions with Evans oxazolidinones. cornell.edu The high selectivity of boron enolates is attributed to the formation of a rigid, six-membered ring transition state where the boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. scielo.org.mx This chelation fixes the conformation of the enolate and the chiral auxiliary, leading to excellent facial discrimination and predictable stereochemical outcomes. researchgate.net The resulting syn-aldol adducts are typically formed with very high diastereoselectivity. researchgate.net

Titanium and Zirconium Enolates: Structural Characteristics and Radical Reactivity

The formation of titanium and zirconium enolates from N-acyl oxazolidinones, such as those derived from this compound, offers unique reactivity patterns compared to more common alkali metal enolates. The generation of these enolates is often achieved under mild conditions, for example, by reacting the N-acyl oxazolidinone with titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄) in the presence of a tertiary amine base. sci-hub.senih.gov X-ray crystal structure analysis of a complex between an N-acyloxazolidinone and ZrCl₄ reveals a nearly planar, six-membered chelate structure, similar to that observed for titanium complexes. nih.gov In this arrangement, the metal center coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid and well-defined conformation. acs.org

A key characteristic of these Group IV metal enolates is their biradical character. researchgate.net Titanium(IV) enolates exist in equilibrium with a titanium(III) biradical species through a process of valence tautomerism. researchgate.net This involves an electron transfer from the enolate ligand to the titanium center, which grants the enolate radical reactivity. researchgate.net This unconventional reactivity allows for reactions that are difficult to achieve with standard nucleophilic enolates, such as the stereoselective α-alkylation with secondary and tertiary alkyl groups. blogspot.comresearchgate.net For instance, the radical alkylation of titanium(IV) enolates with agents like diacyl peroxides or tert-butyl peresters proceeds with excellent diastereoselectivity. blogspot.comresearchgate.net The reaction involves the homolytic cleavage of the peroxide to generate an alkyl radical, which then combines with the titanium enolate. researchgate.netblogspot.com

Zirconium enolates exhibit similar reactivity and have proven superior in certain applications. nih.gov In the Ru-catalyzed trifluoromethylation of N-acyloxazolidinones, zirconium enolates provide better yields and stereocontrol compared to their titanium counterparts, which is attributed to differences in their electronic structures rather than geometry. nih.gov Furthermore, zirconium enolates have been successfully employed in the challenging α-tertiary alkylation of N-(arylacetyl)oxazolidinones, a reaction that directly installs an all-carbon quaternary center with high diastereoselectivity. nih.gov

Diastereotopic Enolization and Diastereoface Selection

The effectiveness of this compound as a chiral auxiliary is fundamentally rooted in its ability to control enolization and subsequent diastereoface selection. researchgate.net When an N-acyl derivative is treated with a suitable base and a Lewis acid (e.g., LDA, Bu₂BOTf, TiCl₄), enolization occurs to form a metal enolate. Due to the steric hindrance imposed by the substituent on the acyl chain and the auxiliary's ring, the formation of the (Z)-enolate is strongly favored. sci-hub.seresearchgate.netcaltech.edu

Once the (Z)-enolate is formed, it typically adopts a rigid chelated structure where the metal cation is coordinated to both the enolate oxygen and the carbonyl oxygen of the auxiliary. caltech.edu This chelation, combined with the steric bulk of the isobutyl group at the C-4 position of the oxazolidinone, effectively blocks one of the two diastereotopic faces of the enolate. caltech.edu Consequently, an incoming electrophile is directed to attack from the less hindered face, resulting in a highly predictable and selective bond formation. blogspot.comcaltech.edu This principle of diastereoface selection is the cornerstone of the auxiliary's utility in a wide range of asymmetric reactions, including alkylations and aldol additions, often achieving diastereomeric ratios greater than 99:1. caltech.edu

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of the chiral frameworks of numerous natural products and pharmaceuticals. nih.govrug.nllibretexts.orgnih.gov Chiral auxiliaries, particularly Evans-type oxazolidinones like this compound, have been pivotal in this field. researchgate.net By covalently and temporarily attaching the chiral auxiliary to a substrate, it is possible to direct the stereochemical course of C-C bond-forming reactions, such as enolate alkylations and aldol reactions, with a high degree of predictability and efficiency. researchgate.netcaltech.edu The auxiliary is then cleaved and can often be recovered, yielding the enantiomerically enriched product. researchgate.netcaltech.edu

Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful methods for forming carbon-carbon bonds while creating up to two new stereocenters. nih.govwikipedia.orgprinceton.edu The use of N-acyl derivatives of this compound has revolutionized the asymmetric aldol reaction by providing reliable and high levels of stereocontrol. acs.orgresearchgate.net The enolates derived from these N-acyloxazolidinones react with aldehydes to produce β-hydroxy carbonyl compounds with excellent diastereoselectivity. researchgate.netyork.ac.uk The stereochemical outcome of these reactions can be finely tuned by the choice of metal enolate (e.g., boron, titanium, magnesium) and the reaction conditions. acs.orgyork.ac.uknih.gov

Control of Syn vs. Anti Aldol Product Formation

The relative stereochemistry of the two newly formed stereocenters in an aldol product can be either syn or anti. A key advantage of using chiral N-acyloxazolidinones is the ability to selectively access either diastereomer by carefully choosing the reaction parameters. acs.orgwikipedia.org The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which predicts that (Z)-enolates lead to syn-aldol adducts and (E)-enolates lead to anti-adducts via chair-like, six-membered transition states. harvard.edu

Boron enolates of N-propionyl oxazolidinones, generated using reagents like dibutylboron triflate (Bu₂BOTf), reliably form (Z)-enolates, which then react with aldehydes to give the syn-aldol product with very high diastereoselectivity. blogspot.comwikipedia.org

Conversely, titanium enolates offer a pathway to different stereoisomers. While titanium enolates can also produce syn-adducts, the stereoselectivity can be influenced by the stoichiometry of the Lewis acid and the nature of the amine base used. acs.orgresearchgate.netnih.gov For example, using one equivalent of TiCl₄ and two equivalents of the chiral base (-)-sparteine (B7772259) leads to the "Evans syn" aldol product. acs.orgnih.gov In some systems, particularly with sulfur-containing auxiliaries, altering the Lewis acid to base ratio can even favor the "non-Evans syn" product through a switch from a chelated to a non-chelated transition state. nih.gov Moreover, magnesium halide-catalyzed reactions have been developed that are highly selective for the anti-aldol diastereomer. nih.gov

The ability to direct the reaction towards either the syn or anti product from a single chiral auxiliary by simply modifying the metal and reagents is a testament to the versatility of this methodology. researchgate.net

Boron-Mediated Asymmetric Aldol Additions

Boron-mediated aldol reactions using N-acyl derivatives of this compound are a benchmark for high syn-diastereoselectivity. york.ac.ukcore.ac.ukspringernature.com The enolization of an N-propionyl oxazolidinone with a dialkylboron triflate (e.g., Bu₂BOTf) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) proceeds cleanly to form the (Z)-boron enolate. blogspot.comharvard.edu

This (Z)-enolate reacts with a wide range of aldehydes through a highly organized, chair-like Zimmerman-Traxler transition state. harvard.edu The bulky isobutyl group of the auxiliary effectively dictates the facial selectivity of the reaction, leading to the formation of the syn-aldol adduct with exceptional levels of stereocontrol, often exceeding 100:1 diastereomeric ratios. york.ac.uk This high fidelity in transferring the enolate geometry to the product's relative stereochemistry makes boron-mediated aldol additions a highly reliable and widely used synthetic method. wikipedia.orgcore.ac.uk

The following table summarizes representative results for the boron-mediated aldol reaction of the N-propionyl derivative of this compound with various aldehydes.

| Aldehyde (RCHO) | Product | Diastereomer Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | syn-adduct | >100:1 | 80 |

| Benzaldehyde | syn-adduct | >100:1 | 85 |

| Acrolein | syn-adduct | >100:1 | 79 |

| Data compiled from representative literature findings. york.ac.uk |

Catalytic Metal Salt-Mediated Aldol Reactions (e.g., Magnesium Salts)

While stoichiometric amounts of Lewis acids are often used in aldol reactions, the development of catalytic variants is a significant goal for improving efficiency and sustainability. nih.govmsu.edu An important advancement in this area is the use of magnesium salts to catalyze the direct aldol reaction of chiral N-acyloxazolidinones. nih.gov

A notable example is the magnesium halide-catalyzed anti-aldol reaction. nih.gov This process is operationally simple and can be performed with catalytic amounts of magnesium salts, such as magnesium chloride (MgCl₂) or magnesium bromide (MgBr₂), in the presence of a tertiary amine and a silylating agent like chlorotrimethylsilane (B32843) (TMSCl). nih.govscielo.org.mx The reaction affords anti-aldol adducts with high diastereoselectivity (up to 32:1 dr). nih.gov A key advantage is that the reactions can often be run under ambient atmosphere without the strict exclusion of water, and many of the products are crystalline, allowing for easy purification. nih.gov This method provides a valuable and practical route to the anti-aldol products, which are complementary to the syn-adducts typically obtained from boron-mediated reactions.

The table below shows results for the magnesium chloride-catalyzed anti-aldol reaction.

| Aldehyde | N-Acyl Oxazolidinone | Diastereomer Ratio (anti:syn) | Yield (%) |

| Benzaldehyde | N-Propionyl | 16:1 | 81 |

| 4-Methoxybenzaldehyde | N-Propionyl | 32:1 | 75 |

| 2-Naphthaldehyde | N-Propionyl | 25:1 | 85 |

| Data sourced from a study on magnesium halide-catalyzed aldol reactions. nih.gov |

Double Aldol Reactions and Associated Intermediates

The Evans auxiliary, including this compound, has been instrumental in controlling stereochemistry in aldol reactions. youtube.comwikipedia.org The formation of boron enolates from N-acyl oxazolidinones, in the presence of a weak base like triethylamine, preferentially generates the (Z)-enolate. santiago-lab.com This stereodefined enolate then reacts with an aldehyde through a six-membered ring transition state, known as the Zimmerman-Traxler model, to produce syn-aldol adducts with high diastereoselectivity. youtube.com

In the context of double aldol reactions, the chiral auxiliary guides the formation of two new stereocenters. The initial aldol addition establishes the first two stereocenters with a high degree of control. Subsequent reactions can then build upon this stereochemically defined intermediate. While the direct application of this compound in a one-pot double aldol reaction is less commonly detailed, its use in sequential aldol reactions to construct complex polypropionate systems is well-established. wikipedia.org The high diastereoselectivity of the initial aldol reaction ensures that the subsequent reaction proceeds on a substrate with a well-defined stereochemistry, allowing for the predictable formation of the final product.

It has been noted that in proline-catalyzed aldol reactions, oxazolidinone intermediates can be observed. comporgchem.com However, computational studies suggest that the mechanism involving these intermediates is less favorable than the generally accepted enamine pathway. comporgchem.com

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of modern organic synthesis, providing a reliable method for the enantioselective construction of α-substituted carboxylic acid derivatives. rsc.orgyork.ac.uk

The alkylation of N-acyl oxazolidinones, including those bearing the this compound auxiliary, proceeds with a high degree of stereocontrol. rsc.orgwilliams.edu The process begins with the deprotonation of the N-acyl oxazolidinone using a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide (LDA), to form a rigid, chelated (Z)-enolate. santiago-lab.comwilliams.edu The bulky isobutyl group on the chiral auxiliary effectively blocks one face of this enolate, directing the incoming electrophile (an alkyl halide) to the opposite, less hindered face. york.ac.ukwilliams.edu This results in the formation of the alkylated product with a high diastereomeric excess. williams.edu The level of diastereoselectivity is influenced by the structure of the electrophile, with larger alkyl halides generally affording higher selectivity. york.ac.uk

The reaction conditions, including the choice of metal counterion and temperature, can significantly impact the outcome. For instance, sodium enolates have been shown to provide higher diastereoselectivities in alkylations with activated electrophiles at lower temperatures compared to their lithium counterparts. uwo.ca Recent advancements have expanded the scope of this reaction to include the use of titanium(IV) enolates, which can undergo stereoselective radical alkylation with tert-butyl peresters, allowing for the introduction of secondary and tertiary alkyl groups. ehu.esacs.orgtesisenred.net

A variety of N-acyl groups can be employed, including those containing functional groups like double or triple bonds, esters, and protected α-hydroxy or α-amino moieties, further highlighting the versatility of this method. ehu.es

Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinones

| Chiral Auxiliary | N-Acyl Group | Base | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | Propionyl | NaN(TMS)2 | Allyl iodide | 98:2 williams.edu |

| (S)-Valinol-derived | Propionyl | LiN(i-Pr)2 | Benzyl (B1604629) bromide | >120:1 york.ac.uk |

The construction of all-carbon quaternary stereocenters represents a significant challenge in organic synthesis. The use of chiral auxiliaries like this compound has enabled the development of methods for the stereoselective formation of these sterically congested centers. nih.govuct.ac.za One approach involves the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones. nih.govnih.gov This method directly installs a quaternary carbon atom adjacent to a benzylic tertiary carbon with high diastereoselectivity. nih.govnih.gov

Another strategy for creating quaternary centers is through the alkylation of α-branched amide enolates derived from pseudoephedrine, a related chiral auxiliary. wikipedia.org While not directly involving this compound, this demonstrates the broader utility of the chiral auxiliary approach for synthesizing quaternary carbons. wikipedia.org The development of catalytic enantioconvergent methods for the synthesis of quaternary stereocenters is also an active area of research, sometimes utilizing products derived from Evans auxiliary chemistry as starting materials. nih.gov

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with multiple stereocenters. wikipedia.org The use of chiral auxiliaries, such as this compound, attached to the dienophile provides excellent control over the stereochemical outcome of the cycloaddition. wikipedia.org

N-acryloyl derivatives of this compound are highly effective dienophiles in asymmetric Diels-Alder reactions. chemtube3d.com The stereochemical course of the reaction is dictated by the chelation of a Lewis acid to the two carbonyl oxygen atoms of the N-acryloyl oxazolidinone. chemtube3d.com This chelation locks the conformation of the dienophile in an s-cis arrangement, and the bulky isobutyl group on the auxiliary effectively blocks one face of the dienophile. chemtube3d.com Consequently, the diene approaches from the less sterically hindered face, leading to the formation of the cycloadduct with high diastereoselectivity. chemtube3d.com

The endo/exo selectivity of the reaction can also be influenced by the dienophile structure. For instance, dienophiles lacking an α-substituent tend to undergo exo-selective Diels-Alder reactions to minimize steric interactions between the Lewis acid-activated carbonyl and the diene. nih.gov

The design of the dienophile and the choice of Lewis acid are critical for achieving high reactivity and selectivity in asymmetric Diels-Alder reactions. rsc.orgresearchgate.net While simple N-acryloyl oxazolidinones are effective, more complex dienophiles, such as those with heteroatom substituents, have also been investigated. rsc.org For example, 3-(acyloxy)acryloyl oxazolidinones have been used as dienophiles in Lewis acid-promoted reactions with cyclopentadiene (B3395910) to produce highly functionalized cycloadducts. rsc.orgresearchgate.net

A variety of Lewis acids can be used to promote these reactions, with their choice significantly impacting the yield and diastereoselectivity. rsc.orgresearchgate.netrsc.org Common Lewis acids include diethylaluminum chloride (Et2AlCl), which has been shown to provide excellent diastereoselectivity in the reaction of 3-(4-methoxybenzoyl)acryloyl oxazolidinone with cyclopentadiene. rsc.orgresearchgate.netrsc.org Other Lewis acids like Yb(OTf)3 have also been explored, though with varying success depending on the specific dienophile and reaction conditions. rsc.org The use of chiral Lewis acids in combination with achiral dienophiles is another powerful strategy in asymmetric Diels-Alder reactions. wiley-vch.de

Table 2: Lewis Acid Effects in Diels-Alder Reaction of 3-(Acyloxy)acryloyl Oxazolidinones with Cyclopentadiene

| Dienophile (R group) | Lewis Acid | Yield (%) | Diastereoselectivity (endo) |

|---|---|---|---|

| Acetoxy | Et2AlCl | - | - |

| Isobutyrate | Et2AlCl | 58 | - |

| Benzoate | Et2AlCl | 70 | Excellent |

| Acetoxy | Yb(OTf)3 | No reaction | - |

Data derived from a study by Ghosh et al. rsc.org

Cleavage and Recovery of the S 4 Isobutyloxazolidin 2 One Chiral Auxiliary

Methodologies for Auxiliary Removal and Product Release

The cleavage of the N-acyl bond in derivatives of (S)-4-isobutyloxazolidin-2-one is a critical step that liberates the chiral product and allows for the recovery of the auxiliary. The most common strategies involve nucleophilic attack at one of the two carbonyl groups of the N-acyloxazolidinone system.

Hydrolytic methods are employed to convert the N-acyl group into a carboxylic acid. These procedures must be carefully controlled to prevent side reactions such as epimerization of the α-stereocenter or cleavage of the oxazolidinone ring itself.

A widely adopted and generally mild method for the hydrolysis of N-acyloxazolidinones involves the use of lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). publish.csiro.auacs.org This reagent combination has proven effective for cleaving a variety of N-acyl derivatives, affording the corresponding carboxylic acids in high yields while preserving the stereochemical integrity of the product. publish.csiro.aunih.govnih.gov The reaction is believed to proceed through the formation of a lithium percarboxylate intermediate, which is then reduced during workup to the carboxylic acid. acs.orgpublish.csiro.au The chiral auxiliary, this compound, can then be recovered, often in nearly quantitative yield. nih.gov

The standard conditions involve treating the N-acyloxazolidinone with LiOH and an excess of H₂O₂ in a solvent mixture like tetrahydrofuran (B95107) (THF) and water. publish.csiro.au Despite its widespread use, it has been discovered that this reaction can lead to the evolution of oxygen gas. acs.orgresearchgate.net This is attributed to the instability of the initially formed peracid, which can be rapidly reduced by the excess hydrogen peroxide present, leading to the stoichiometric release of oxygen. acs.orgresearchgate.net

The N-acyloxazolidinone structure presents two electrophilic carbonyl carbons: the exocyclic amide carbonyl and the endocyclic carbamate (B1207046) carbonyl. The desired reaction is the cleavage of the exocyclic C-N bond. However, a competing reaction is the cleavage of the endocyclic C-N bond, which results in the destruction of the oxazolidinone ring and the formation of a hydroxyamide impurity. acs.orgbath.ac.uk

The choice of nucleophile plays a crucial role in the regioselectivity of the cleavage. While lithium hydroxide (LiOH) can lead to significant amounts of the undesired endocyclic cleavage product, lithium hydroperoxide (LiOOH) demonstrates a strong preference for exocyclic cleavage. publish.csiro.auresearchgate.netresearchgate.net This difference in selectivity has been the subject of mechanistic studies. publish.csiro.aupublish.csiro.au

Density functional theory (DFT) calculations suggest that for nucleophiles like hydroxide (OH⁻), hydroperoxide (OOH⁻), benzyl (B1604629) oxide (BnO⁻), and thiobenzylate (SBn⁻), the initial attack is kinetically favored at the less sterically hindered endocyclic carbonyl group. publish.csiro.aupublish.csiro.auresearchgate.net

With LiOH: The resulting tetrahedral intermediate has a low energy barrier to decomposition, leading to the formation of the endocyclic cleavage products. publish.csiro.auresearchgate.net

With LiOOH, LiOBn, and LiSBn: The decomposition barrier of the initially formed endocyclic tetrahedral intermediate is significantly higher. publish.csiro.auresearchgate.net This allows for the thermodynamically favored, albeit slower, attack at the exocyclic carbonyl to become the dominant pathway, resulting in the desired exocyclic cleavage. publish.csiro.auresearchgate.net

An alternative mechanism involving the formation of a cyclic peroxide intermediate has been proposed but was found to be a relatively high-energy pathway and is generally excluded. publish.csiro.aupublish.csiro.aupublish.csiro.auresearchgate.net

The primary side reaction during hydrolytic cleavage is the undesired attack at the endocyclic carbamate carbonyl, leading to the formation of a hydroxyamide impurity and destruction of the chiral auxiliary. acs.org This is particularly problematic when using stronger, more sterically hindered bases like LiOH alone. publish.csiro.ausci-hub.se The formation of this impurity reduces the yield of the desired carboxylic acid and complicates the recovery of the intact auxiliary.

Another consideration is the potential for epimerization at the α-carbon of the acyl group, especially if the resulting carboxylate is sensitive to the basic reaction conditions. However, the mildness of the LiOOH method generally minimizes this risk. uwindsor.ca During the LiOOH/H₂O₂ cleavage, the evolution of oxygen gas has been identified as a potential safety concern, especially on a larger scale. acs.orgresearchgate.net This occurs due to the disproportionation of the peracid intermediate with excess hydrogen peroxide. acs.org

For the synthesis of chiral primary alcohols, reductive cleavage of the N-acyloxazolidinone is the preferred method. This transformation is typically achieved using powerful reducing agents that can reduce the amide functionality.

Common reagents for this purpose include:

Lithium borohydride (B1222165) (LiBH₄): This is a frequently used reagent for the reductive cleavage of N-acyloxazolidinones to the corresponding alcohols. scispace.comscirp.org It is considered more reactive than sodium borohydride for this transformation. uwindsor.ca

Lithium aluminum hydride (LiAlH₄): A more potent reducing agent, LiAlH₄, is also effective in converting the N-acyl derivative to the primary alcohol. nih.govscirp.org

The reaction proceeds by reduction of the exocyclic amide carbonyl, releasing the chiral alcohol and the intact this compound auxiliary after workup. These methods are generally high-yielding and proceed without racemization of the newly formed stereocenter.

| Reagent | Product | Notes |

| LiBH₄ | Chiral primary alcohol | Commonly used, chemoselective advantages in some cases. researchgate.net |

| LiAlH₄ | Chiral primary alcohol | Potent reducing agent, effective for this transformation. nih.govscirp.org |

| NaBH₄ | Chiral primary alcohol | Can be used, though sometimes considered less reactive than LiBH₄ for this purpose. nih.govuwindsor.ca |

Besides hydrolysis and reduction, other nucleophiles can be employed to cleave the auxiliary and directly generate other functional groups like esters and thioesters.

Lithium benzyl oxide (LiOBn): This reagent can be used to cleave the N-acyloxazolidinone to directly form benzyl esters. publish.csiro.aupublish.csiro.au Similar to LiOOH, it favors exocyclic cleavage. publish.csiro.auresearchgate.net However, in cases with very sterically hindered substrates, undesired endocyclic cleavage can occur. publish.csiro.aupublish.csiro.au

Lithium thiobenzylate (LiSBn): For the synthesis of thioesters, lithium thiobenzylate is an effective reagent. publish.csiro.augoogle.com It also proceeds via preferential exocyclic cleavage and is effective even for hindered substrates. publish.csiro.auresearchgate.net

Decarboxylative Auxiliary Removal Processes

In some instances, the degradation of the auxiliary itself can involve a decarboxylation step. For example, computational studies on the mechanism of LiOH-mediated hydrolysis of N-acyloxazolidinones show that the preferred pathway involves an initial attack on the endocyclic carbonyl group. publish.csiro.aupublish.csiro.au This leads to a ring-opened intermediate which can then undergo decarboxylation to yield a β-hydroxyamide as the major product, consuming the auxiliary in the process. publish.csiro.aupublish.csiro.au

More strategically, decarboxylative functionalization reactions can be employed. These reactions use carboxylic acids or their derivatives as stable, readily available starting materials that can be activated for C-C or C-N bond formation, followed by the extrusion of CO2. sioc.ac.cnnih.gov For example, a stereoretentive decarboxylative amidation has been developed that allows chiral α-substituted carboxylic acids to be converted into the corresponding chiral amides. nih.gov While this doesn't cleave the auxiliary directly, it showcases a powerful method for manipulating the chiral center established by the auxiliary's influence. A sequence could be envisioned where an auxiliary-controlled reaction sets a stereocenter, the product is cleaved to a carboxylic acid, and a subsequent decarboxylative reaction forges a new bond with retention of configuration.

Copper-catalyzed decarboxylative elimination reactions have also been developed to convert propionic acids into styrenes, proceeding through a radical decarboxylation pathway. nih.gov Such methods highlight the potential for using the carboxylate as a traceless activation group in a synthetic sequence following the removal of the chiral auxiliary. nih.govmdpi.com

Strategies for Auxiliary Recovery and Recycling

The high cost of chiral auxiliaries necessitates their efficient recovery and reuse to be practical for large-scale synthesis. d-nb.infobeilstein-journals.org An ideal recovery strategy involves high-yield retrieval of the auxiliary without compromising its enantiomeric purity, allowing it to be recycled through multiple synthetic cycles. york.ac.uk This has driven the development of innovative methods to simplify the separation of the auxiliary from the reaction products and other reagents. Key strategies include tagging the auxiliary for selective extraction or immobilizing it on a solid support for easy removal by filtration. bath.ac.ukunep.org

Fluorous Tagging for Facilitated Separation and Recovery

A powerful strategy for auxiliary recovery is the attachment of a perfluoroalkane chain, or "fluorous tag," to the chiral auxiliary. arkat-usa.org Perfluoroalkane-tagged compounds exhibit unique solubility profiles, being soluble in common organic solvents during a reaction but showing high affinity for fluorous-modified silica (B1680970) gel. bath.ac.uk This property allows for a highly efficient separation technique known as Fluorous Solid-Phase Extraction (FSPE). bath.ac.ukarkat-usa.org

The process involves conducting the asymmetric synthesis using the fluorous-tagged auxiliary in a standard organic solvent. After the reaction, the crude mixture is passed through a cartridge containing fluorous silica gel. bath.ac.uk A fluorophobic solvent (like a water/n-propanol mixture) is used to wash away all non-fluorous compounds, including excess reagents and byproducts. bath.ac.uk Subsequently, a fluorophilic solvent such as THF or acetone (B3395972) is used to elute the fluorous-tagged product, now highly purified. bath.ac.uk This method is significantly faster than traditional chromatography and reduces solvent consumption. nih.gov

Research has demonstrated that fluorous-tagged oxazolidinone auxiliaries perform comparably to or even better than their non-fluorous counterparts in terms of stereoselectivity, while offering superior purification properties. nih.govresearchgate.net For instance, in asymmetric radical conjugate additions, the fluorous auxiliary not only provided good stereocontrol but also enabled the complete removal of organotin impurities via FSPE, a significant advantage in purification. nih.gov

| Reaction Type | Auxiliary Type | Conditions | Diastereoselectivity | Purification Method | Key Advantage | Source |

| Conjugate Radical Addition | Fluorous Oxazolidinone | 0 °C | Good | FSPE | Acceptable selectivity at higher temperatures; efficient removal of tin reagents. | nih.gov |

| Conjugate Radical Addition | Standard Evans Auxiliary | Cryogenic temps required | Good | Standard Chromatography | Established method. | nih.gov |

| 1,3-Dipolar Cycloaddition | Fluorous Oxazolidinone | N/A | Favorable cf. Evans-type | FSPE | Greatly assisted purification. | researchgate.net |

Solid-Phase Supported Auxiliary Systems

Immobilizing the chiral auxiliary onto a solid polymer support is another widely explored strategy to facilitate its recovery and reuse. scispace.com In this approach, the auxiliary is covalently attached to a polymer resin. The asymmetric reaction is carried out with the substrate attached to the immobilized auxiliary. Upon completion, the product is cleaved from the support, while the auxiliary remains bound to the resin, which can be recovered by simple filtration, washed, and reused in subsequent reactions. bath.ac.ukscispace.com

Various polymer supports have been investigated, including Merrifield resins, Wang resins, and non-cross-linked soluble polymers. d-nb.infobeilstein-journals.org The choice of support can be critical, as it can influence reaction kinetics and stereoselectivity. beilstein-journals.orgbath.ac.uk For example, while Merrifield resin proved to be an unsuitable support for some asymmetric alkylations using Evans' auxiliaries, systems based on 2-chlorotrityl chloride (2-Cl-Trt) resin have shown considerable success. beilstein-journals.orgbath.ac.uk

Studies using a 2-Cl-Trt supported oxazolidinone for asymmetric enolate alkylation demonstrated that an array of α-alkylated acids could be prepared in good yields and with excellent enantioselectivity. bath.ac.uk Importantly, the resin-bound auxiliary could be recycled up to three times with no loss in stereoselectivity and only a minor decrease in yield. bath.ac.uk Similarly, non-cross-linked polystyrene (NCPS) has been used as a soluble polymer support, which combines the benefits of homogeneous reaction conditions (high reactivity, easy analysis) with a simple precipitation-based purification, achieving excellent diastereocontrol (>99% de) and allowing for recycling. d-nb.infobeilstein-journals.org

| Polymer Support | Reaction | Yield | Stereoselectivity | Recyclability | Source |

| 2-Chlorotrityl-Chloride Resin | Asymmetric Enolate Alkylation | 42-69% | 87-99% ee | Up to 3 cycles with no loss of stereoselectivity. | bath.ac.uk |

| Non-Cross-Linked Polystyrene (NCPS) | Asymmetric Alkylation | Good | >99% de (product acid 99% ee) | Recovered and reused. | d-nb.infobeilstein-journals.org |

Advanced Spectroscopic and Computational Investigations of S 4 Isobutyloxazolidin 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of molecules in solution. It has been instrumental in characterizing the various species present in reactions involving (S)-4-Isobutyloxazolidin-2-one, from the starting materials to the enolate intermediates and final products.

The stereochemical outcome of reactions involving enolates derived from N-acyl oxazolidinones is often dependent on the aggregation state of the enolate in solution. NMR studies have been pivotal in understanding these aggregation phenomena.

For instance, detailed ¹H and ¹³C NMR spectroscopic studies have been employed to investigate the structure of sodiated Evans enolates. wpmucdn.comnih.gov In the presence of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), these enolates were found to exist predominantly as bis-diamine-chelated monomers. wpmucdn.comnih.gov The method of continuous variations (MCV) in conjunction with ¹³C NMR has been used to confirm this monomeric nature. wpmucdn.comnih.gov For example, ¹³C NMR spectra of a mixture of the enolate derived from this compound and its enantiomer showed no evidence of heterochiral aggregate formation, supporting the monomeric structure. wpmucdn.com

Furthermore, the formation of mixed dimers with other sodium salts, such as sodium hexamethyldisilazide (NaHMDS), has been observed and characterized by ¹³C NMR. wpmucdn.com By monitoring the chemical shifts of the carbonyl carbon of the oxazolidinone, researchers can distinguish between the monomeric and mixed dimer species. wpmucdn.com The relative concentrations of these species can be quantified, providing valuable information about the equilibrium between different aggregation states under various conditions. wpmucdn.com

In contrast, lithium enolates of acylated oxazolidinones have been shown to exist as mixtures of tetramers and dimers in tetrahydrofuran (B95107) (THF) solution. nih.govnih.gov The interconversion between these aggregates can be slow on the NMR timescale at low temperatures, allowing for the observation of distinct signals for each species. nih.gov The relative reactivity of these different aggregates can then be assessed, which is crucial for understanding and controlling the stereoselectivity of subsequent reactions like aldol (B89426) additions. nih.gov

Interactive Table: NMR Data for Sodiated Enolate Aggregation Studies

| Species | Key ¹³C NMR Chemical Shifts (ppm) | Observations |

| Bis-diamine-chelated monomer | Carbonyl carbon: ~157.3; Enolate oxygen-bearing carbon: ~152.7 wpmucdn.com | Predominant species in the presence of TMEDA. No evidence of heterochiral aggregates. wpmucdn.comnih.gov |

| Mixed dimer with NaHMDS | Carbonyl carbon: ~155.1 wpmucdn.com | Forms in the presence of excess NaHMDS. wpmucdn.com |

Boron enolates are key intermediates in many highly stereoselective aldol reactions. NMR spectroscopy, particularly ¹¹B NMR, is essential for their characterization. The chemical shift in ¹¹B NMR is sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edu

For tricoordinate boranes, the chemical shifts are typically found in a low-field region. sdsu.edu When a boron enolate is formed from an N-acyl oxazolidinone, the boron atom becomes tetracoordinate, leading to a significant upfield shift in the ¹¹B NMR spectrum. This change in chemical shift provides clear evidence for the formation of the boron enolate.

While specific ¹¹B NMR data for the boron enolate of this compound is not detailed in the provided search results, the general principles of ¹¹B NMR spectroscopy are well-established for characterizing such species. sdsu.edu The coupling between ¹¹B and other nuclei, such as ¹H or ¹³C, can also provide valuable structural information.

NMR spectroscopy allows for the real-time monitoring of reactions, providing kinetic and mechanistic information. The enolization of N-acyl oxazolidinones can be followed by observing the disappearance of the starting material signals and the appearance of the enolate signals in the ¹H or ¹³C NMR spectrum. wpmucdn.com

For example, the enolization of an N-acyl oxazolidinone with a sodium amide base in the presence of TMEDA can be monitored by ¹³C NMR, observing the characteristic shifts of the monomeric enolate. wpmucdn.com The rate of formation of the enolate can be determined under different conditions, shedding light on the factors that influence the enolization process.

Furthermore, the stability and reactivity of intermediates can be assessed. For instance, the equilibration of kinetically formed lithium enolate dimers to more stable tetramers can be followed by NMR over time. nih.gov The rate of subsequent reactions, such as alkylations, can also be monitored by following the disappearance of the enolate or the starting electrophile using ¹H NMR spectroscopy. nih.gov This allows for the determination of reaction orders and the identification of the reactive species in the catalytic cycle. nih.gov

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is an indispensable technique for obtaining the precise three-dimensional structure of crystalline compounds. nih.govwikipedia.org It provides definitive information about bond lengths, bond angles, and stereochemistry, which is crucial for understanding the basis of stereoselectivity.

The crystal structures of numerous N-acyl oxazolidinones and their derivatives have been determined, providing a solid foundation for interpreting their reactivity. wpmucdn.com For example, the X-ray crystal structure of the major syn isomer of an aldol adduct derived from a lithiated Evans enolate confirmed the stereochemical outcome of the reaction. nih.gov

In the context of enolate structures, X-ray crystallography has been used to determine the solid-state structure of a bis-diamine-chelated sodiated Evans enolate, confirming it to be an octahedral monomer. wpmucdn.com This structural information is invaluable as it provides a static picture that can be correlated with the solution-state structures observed by NMR and used as a starting point for computational studies. wpmucdn.comnih.gov The ability to obtain high-quality crystals is often the limiting factor for this technique. nih.gov

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) has become a powerful tool in modern organic chemistry for elucidating reaction mechanisms and predicting stereochemical outcomes. nih.govd-nb.inforsc.orgkoreascience.kr By modeling the energies of transition states and intermediates, DFT calculations can provide a detailed understanding of the factors controlling reactivity and selectivity.

DFT computations have been successfully applied to understand the mechanisms of various asymmetric reactions involving oxazolidinone auxiliaries. For sodiated Evans enolates, DFT calculations, in conjunction with experimental data, have supported the role of a bis-diamine-chelated monomer as the key reactive species in alkylation reactions. wpmucdn.comnih.gov These computations can model the transition state of the alkylation, helping to rationalize the observed stereoselectivity.

In the context of aldol additions, DFT can be used to model the transition states leading to the different possible stereoisomers. By comparing the calculated activation energies, the preferred reaction pathway and the major product can be predicted. These calculations often consider the role of the metal counterion, the solvent, and the specific structure of the enolate and the electrophile.

Furthermore, DFT has been employed to study the mechanism of cleavage of the chiral auxiliary from the product. Understanding the mechanism of this step is important for the efficient recovery of the valuable auxiliary and the isolation of the desired product without racemization. While specific DFT studies on the cleavage of this compound were not found in the initial search, the methodology is broadly applicable to such processes.

Interactive Table: Summary of Advanced Investigation Techniques

| Technique | Application for this compound Systems | Key Findings/Insights |

| NMR Spectroscopy | Elucidation of enolate aggregation, characterization of boron enolates, monitoring reaction progress. wpmucdn.comnih.govnih.govsdsu.edu | Sodiated enolates can exist as monomers or mixed dimers depending on conditions. wpmucdn.comnih.gov Lithiated enolates form dimer-tetramer mixtures. nih.govnih.gov Allows for real-time monitoring of enolate formation and subsequent reactions. wpmucdn.comnih.gov |

| X-ray Crystallography | Precise 3D structural determination of starting materials, intermediates, and products. wpmucdn.comnih.govnih.govwikipedia.org | Confirmed the octahedral monomeric structure of a sodiated Evans enolate in the solid state. wpmucdn.com Provides definitive stereochemical assignment of reaction products. nih.gov |

| DFT Computations | Mechanistic elucidation of asymmetric reactions and prediction of stereochemical outcomes. wpmucdn.comnih.govnih.govd-nb.inforsc.orgkoreascience.kr | Supports the monomer-based transition state for alkylations of sodiated enolates. wpmucdn.comnih.gov Can be used to model transition state energies to rationalize and predict stereoselectivity. |

Transition State Analysis and Energy Profile Mapping

Computational chemistry provides a powerful lens for examining the fleeting moments of a chemical reaction. For reactions involving this compound as a chiral auxiliary, transition state analysis and the mapping of reaction energy profiles are crucial for understanding the origins of stereoselectivity. rsc.org The energy profile of a reaction plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products. chemguide.co.uksavemyexams.com The highest point on this path is the transition state, an unstable, high-energy arrangement of atoms that cannot be isolated. savemyexams.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. chemguide.co.uksavemyexams.com

In the context of stereoselective reactions, such as the aldol reaction of an N-acyl-(S)-4-isobutyloxazolidin-2-one, there are multiple possible pathways leading to different diastereomeric products. Each pathway has its own unique transition state and associated activation energy. Computational methods, such as Density Functional Theory (DFT), are employed to model these different transition state structures and calculate their energies. scm.comresearchgate.net The reaction is expected to proceed predominantly through the transition state with the lowest energy, as this pathway has the lowest activation barrier. chemguide.co.uk

For aldol reactions utilizing boron enolates derived from Evans-type oxazolidinones, the Zimmerman-Traxler model is a classic example of transition state analysis. uwindsor.ca This model posits a six-membered, chair-like transition state involving the boron enolate and the aldehyde. Even though a chelate exists in the boron enolate prior to the reaction, this chelation must be disrupted to form the Zimmerman-Traxler transition state. uwindsor.ca In this transition state, a repulsive dipole-dipole interaction between the oxygen atoms of the enolate and the aldehyde forces a specific conformational arrangement that minimizes steric hindrance. uwindsor.ca The bulky isobutyl group of the auxiliary dictates the orientation of the substituents on the chair-like ring, favoring the approach of the electrophile (the aldehyde) from the least hindered face and thereby controlling the stereochemical outcome. Mapping the energy profiles for all possible transition states computationally confirms which diastereomeric product is favored by identifying the lowest energy pathway. mdpi.comresearchgate.net

Table 1: Key Concepts in Transition State and Energy Profile Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Reaction Coordinate | A parameter representing the progress along a reaction pathway, from reactants to products. | Traces the structural changes during, for example, an enolate alkylation or aldol reaction. |

| Transition State | The highest energy point on the reaction coordinate; an unstable species that is partially bonded. savemyexams.com | Its specific 3D geometry (e.g., chair-like in the Zimmerman-Traxler model) determines the resulting stereochemistry. uwindsor.ca |

| Activation Energy (Ea) | The minimum energy required to transform reactants into the transition state. chemguide.co.uksavemyexams.com | The difference in Ea between competing pathways (leading to different diastereomers) dictates the diastereoselectivity. |

| Energy Profile | A graph of the potential energy of a system as a function of the reaction coordinate. chemguide.co.uk | Visualizes the energy barriers and intermediates, allowing for a comparison of the feasibility of different reaction pathways. researchgate.net |

Conformational Analysis of Enolates and Metal Complexes

The stereodirecting power of this compound is fundamentally rooted in the conformational rigidity of its derived enolates and their metal complexes. When an N-acyl derivative of the oxazolidinone is treated with a base, an enolate is formed. vanderbilt.edu Due to the steric hindrance imposed by the auxiliary, these reactions almost exclusively yield the Z-enolate. uwindsor.ca

The crucial aspect for stereocontrol is the subsequent chelation of the metal counter-ion (e.g., Li⁺, Na⁺, or Bu₂B⁺) to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. uwindsor.ca This chelation locks the conformation of the N-acyl group, creating a rigid, planar, five-membered chelate ring system. This rigidity is paramount for establishing a predictable stereochemical environment.

Conformational analysis, through both computational modeling (DFT) and experimental techniques like X-ray crystallography and Nuclear Overhauser Effect (NOE) spectroscopy, confirms this structural arrangement. ualberta.caethz.ch The analysis reveals that the bulky isobutyl group at the C4 position of the oxazolidinone ring effectively shields one of the two faces of the planar enolate. uwindsor.ca

In solution, these metal complexes exhibit specific, preferred conformations. mdpi.comkg.ac.rs For instance, studies on analogous systems show a strong preference for an s-cis conformation, where the enolate double bond and the oxazolidinone ring system are arranged to minimize steric interactions while maximizing the stability of the chelate. ethz.ch This locked conformation ensures that incoming electrophiles have a clear and consistent trajectory for attack, approaching from the less sterically encumbered face. ethz.chlibretexts.org

Rationalization of Observed Diastereoselectivity and Regioselectivity

The high degree of diastereoselectivity observed in reactions utilizing this compound is a direct consequence of the conformational rigidity of the chelated Z-enolate intermediate. uwindsor.canumberanalytics.com As established by conformational analysis, the isobutyl substituent at the C4 position acts as a powerful steric directing group, effectively blocking the top (re) face of the enolate. uwindsor.cavanderbilt.edu